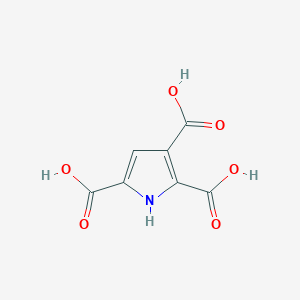

Pyrrole-2,3,5-tricarboxylic acid

Vue d'ensemble

Description

Pyrrole-2,3,5-tricarboxylic acid is a heterocyclic organic compound with the molecular formula C7H5NO6. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is known for its role as a degradation product of melanin, particularly eumelanin, and is often used as a marker in various biochemical and forensic studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrrole-2,3,5-tricarboxylic acid can be synthesized through the alkaline hydrogen peroxide oxidation (AHPO) of eumelanin and pheomelanin. This process also produces other related compounds such as pyrrole-2,3-dicarboxylic acid and pyrrole-2,3,4,5-tetracarboxylic acid . The reaction typically involves treating the melanin pigments with hydrogen peroxide under alkaline conditions, leading to the oxidative cleavage of the melanin structure and formation of the tricarboxylic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using hydrogen peroxide and alkaline conditions. The process is optimized for yield and purity, ensuring that the compound can be used for various applications in research and industry.

Analyse Des Réactions Chimiques

Types of Reactions: Pyrrole-2,3,5-tricarboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be further oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace one of the carboxylic acid groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of more highly oxidized pyrrole derivatives, while reduction can yield partially or fully reduced products.

Applications De Recherche Scientifique

Forensic Toxicology

PTCA has emerged as a crucial biomarker for assessing oxidative hair treatments, particularly in forensic analyses. Its detection can indicate whether hair samples have undergone cosmetic procedures involving hydrogen peroxide, such as bleaching or dyeing.

Case Study: Hair Analysis for Cosmetic Treatments

A study demonstrated that PTCA levels in untreated hair samples averaged 8.54 ng/mg, increasing significantly to 16.8 ng/mg after in vitro bleaching with hydrogen peroxide . The research employed a liquid-liquid extraction method coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to quantify PTCA in hair from diverse ethnic backgrounds .

| Sample Type | PTCA Concentration (ng/mg) | Statistical Significance |

|---|---|---|

| Untreated Hair | 8.54 ± 5.72 | - |

| Bleached Hair | 16.8 ± 6.95 | P < 0.05 (Caucasian only) |

This finding indicates that PTCA can serve as a reliable marker for identifying cosmetic treatment in forensic investigations, helping differentiate between natural and treated hair samples.

Cosmetic Chemistry

In cosmetic sciences, PTCA is studied for its role in melanin degradation. As a product of eumelanin oxidation, it can be used to assess the effects of various cosmetic treatments on hair.

Research Findings on Cosmetic Products

A comprehensive study analyzed hair samples subjected to different coloring methods (e.g., henna, semi-permanent dyes) and quantified PTCA levels post-treatment. Results indicated that PTCA concentrations significantly increased with higher hydrogen peroxide concentrations and longer exposure times .

| Treatment Type | PTCA Concentration (ng/mg) | Duration |

|---|---|---|

| Henna | Low | Varies |

| Semi-permanent Dye | Moderate | Varies |

| Permanent Dye | High | Varies |

| Bleaching | Very High | 30-60 minutes |

This data supports the use of PTCA as an indicator of oxidative stress on hair due to chemical treatments.

Clinical Applications

Beyond forensic and cosmetic applications, PTCA's potential extends into clinical settings as a biomarker for various conditions associated with oxidative stress.

Clinical Research Insights

A study utilizing NMR analysis highlighted the metabolic pathways influenced by PTCA in human liver function, linking it to fatty acid metabolism and gluconeogenesis . This suggests that monitoring PTCA levels could provide insights into metabolic disorders and liver health.

Mécanisme D'action

The mechanism by which pyrrole-2,3,5-tricarboxylic acid exerts its effects is primarily related to its role as a degradation product of melanin. When melanin undergoes oxidative stress, it breaks down into smaller molecules, including this compound. This compound can then be detected and quantified, providing valuable information about the extent of melanin degradation and the oxidative processes involved .

Comparaison Avec Des Composés Similaires

Pyrrole-2,3,5-tricarboxylic acid can be compared with other similar compounds, such as:

Pyrrole-2,3-dicarboxylic acid: Another degradation product of melanin, formed under similar oxidative conditions.

Pyrrole-2,3,4,5-tetracarboxylic acid: A more highly oxidized derivative of pyrrole, also produced during the oxidative degradation of melanin.

Thiazole-2,4,5-tricarboxylic acid: A degradation product of pheomelanin, highlighting the structural diversity of melanin degradation products.

The uniqueness of this compound lies in its specific formation from eumelanin and its utility as a marker for oxidative stress and melanin degradation.

Activité Biologique

Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a significant compound in the context of biological research, particularly concerning its role as a biomarker and its implications in various physiological processes. This article explores the biological activity of PTCA, highlighting its synthesis, analytical methods for detection, and its relevance in health and disease.

1. Overview of PTCA

PTCA is a derivative of eumelanin, a type of melanin found in human skin and hair. It is produced through the oxidative degradation of melanin and serves as a crucial marker for studying eumelanin metabolism. The compound has garnered attention due to its potential implications in skin pigmentation disorders and oxidative stress responses.

2. Synthesis and Detection Methods

PTCA can be synthesized through the oxidative degradation of melanin. Various analytical techniques have been developed to quantify PTCA levels in biological samples:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A validated method has been established for analyzing PTCA in human skin biopsies. This method involves a simple extraction process followed by chromatographic separation, achieving high sensitivity and specificity for PTCA detection .

Table 1: Analytical Parameters for PTCA Detection

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 198.1 |

| Product Ions (m/z) | 153.9, 110.0 |

| Dwell Time (msec) | 90 |

| Collision Energy (eV) | -20 to -12 |

| Detection Limit | 1 ng/mL |

3.1 Role in Melanin Metabolism

PTCA is primarily recognized as a biomarker for eumelanin quantification. Studies have shown that levels of PTCA increase with oxidative treatments, such as those involving hydrogen peroxide (H₂O₂), which simulates oxidative stress conditions . For instance, Petzet-Witt et al. observed that PTCA levels rose significantly with prolonged exposure to H₂O₂ during hair treatment experiments, indicating its potential utility in monitoring oxidative damage in melanocytes .

3.2 Implications in Skin Health

Research has indicated that PTCA may be involved in skin responses to UV radiation and other environmental stressors. A study demonstrated that elevated PTCA levels correlated with increased oxidative stress markers in skin tissues subjected to UV exposure . This suggests that PTCA could serve as an indicator for assessing skin damage and the efficacy of photoprotection strategies.

3.3 Case Study: Hair Treatment Analysis

In a comprehensive analysis of hair treatments, PTCA was identified as a significant marker for oxidative damage resulting from various chemical processes. The study highlighted the relationship between PTCA concentrations and hair treatment regimens, providing insights into the safety and effectiveness of cosmetic procedures .

4. Clinical Relevance

PTCA's role extends beyond mere biomarker status; it has potential implications in clinical diagnostics and therapeutic monitoring:

- Diagnostic Marker : Elevated levels of PTCA may indicate increased melanogenesis or oxidative stress, making it a valuable tool for diagnosing skin conditions related to melanin metabolism.

- Therapeutic Monitoring : In treatments involving photoprotection or antioxidants, monitoring PTCA levels could help assess treatment efficacy and patient response.

5. Conclusion

This compound is an essential compound with significant biological activity related to melanin metabolism and oxidative stress responses. Its utility as a biomarker provides valuable insights into skin health and disease mechanisms. Continued research into PTCA's roles could enhance our understanding of dermatological conditions and improve therapeutic approaches.

Propriétés

IUPAC Name |

1H-pyrrole-2,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO6/c9-5(10)2-1-3(6(11)12)8-4(2)7(13)14/h1,8H,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSAVTSXHXRENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241508 | |

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-32-4 | |

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Pyrrole-2,3,5-tricarboxylic acid in melanin research?

A1: PTCA is a major degradation product of eumelanin, a type of melanin responsible for brown and black pigmentation. Its presence and quantity in biological samples help researchers quantify eumelanin and investigate its role in various biological processes [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How is this compound used to quantify eumelanin?

A2: Eumelanin is chemically degraded using methods like alkaline hydrogen peroxide oxidation or acidic permanganate oxidation. PTCA, a stable product of these reactions, is then quantified using techniques like HPLC-UV or HPLC-MS. The amount of PTCA directly correlates to the original eumelanin concentration in the sample [, , , , , , , , , ].

Q3: Can this compound differentiate between eumelanin and pheomelanin?

A3: While PTCA is primarily a marker for eumelanin, certain degradation conditions can produce it from pheomelanin, albeit artificially. To accurately differentiate between these melanin types, researchers analyze PTCA alongside other markers like 4-amino-3-hydroxyphenylalanine (AHP) for pheomelanin and employ appropriate degradation methods [, , , , , ].

Q4: What are the advantages of the improved HPLC methods using ion pair reagents for analyzing PTCA and other melanin markers?

A4: Improved HPLC methods incorporating ion pair reagents like tetra-n-butylammonium bromide enhance the separation and quantification of PTCA and other melanin markers. These methods address issues of short column lifetime, peak overlapping, and improve accuracy and reproducibility, especially in samples with low marker concentrations [].

Q5: Besides quantification, what other information can PTCA analysis provide about eumelanin?

A5: Analyzing PTCA alongside other eumelanin markers like pyrrole-2,3-dicarboxylic acid (PDCA) provides insights into the structural diversity of eumelanin. The ratio of these markers can indicate the relative proportions of different building blocks, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and 5,6-dihydroxyindole (DHI), within the eumelanin polymer [, , , , , ].

Q6: How does the DHICA content in eumelanin relate to its properties?

A6: The ratio of DHICA to DHI in eumelanin influences its properties. Higher DHICA content is linked to stronger antioxidant activity and a darker brown color. Analyzing the PTCA/PDCA ratio provides insights into this ratio and helps researchers understand the structure-function relationship of eumelanin [, , , , ].

Q7: Does the method of eumelanin extraction impact its structural and chemical properties, as reflected by PTCA analysis?

A7: Yes, extraction methods significantly influence the properties of isolated eumelanin. Acid/base extractions, compared to enzymatic methods, lead to higher protein contamination, melanosome destruction, altered molecular structure, and lower PTCA yields. Enzymatic extraction preserves melanosome integrity and provides a more accurate representation of natural eumelanin [].

Q8: How is PTCA analysis applied in forensic toxicology?

A8: PTCA serves as a marker for oxidative hair treatments like bleaching, which can impact drug concentration in hair analysis. Detecting elevated PTCA levels in hair samples alerts forensic scientists to potential cosmetic alterations that might influence drug test results [, , , ].

Q9: What does PTCA reveal about melanin production in genetic disorders like albinism?

A9: Studying PTCA levels in individuals with albinism provides insights into the functionality of tyrosinase, the enzyme responsible for melanin synthesis. Lower PTCA levels, indicating reduced eumelanin, can reflect different mutations in the tyrosinase gene and aid in understanding the genetic basis of albinism [].

Q10: How does PTCA contribute to understanding the role of melanin in melanoma?

A10: Analyzing PTCA levels in melanoma cells and tissues helps researchers understand melanin's role in this cancer. Studies have shown that melanoma cells can have varying eumelanin and pheomelanin content, and changes in PTCA levels can indicate altered melanogenesis during tumor progression [, , , , ].

Q11: What is the significance of PTCA detection in visceral tissues like adipose tissue?

A11: The discovery of PTCA in visceral adipose tissue of obese individuals was significant as it indicated eumelanin synthesis in a tissue not traditionally associated with pigmentation. This finding suggests potential novel roles of melanin in metabolic processes and opens avenues for further research on melanin beyond its traditional roles [].

Q12: How is PTCA analysis used in studying the effects of melanogenic stimulants on pigment production?

A12: Researchers use PTCA analysis to evaluate the efficacy of melanogenic stimulants. By comparing PTCA levels in treated and untreated samples, they can determine if the stimulant induces eumelanin synthesis and understand its mechanism of action in melanogenesis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.